

2,4,6-Trichlorophenoxyacetic acid crystal structure analysis

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Compound of Interest

Compound Name: 2,4,6-Trichlorophenoxyacetic acid

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An In-depth Technical Guide on the Crystal Structure Analysis of Trichlorophenoxyacetic Acids

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: This document provides a detailed technical overview of the crystal structure analysis of trichlorophenoxyacetic acids. While the primary focus of this guide is **2,4,6-Trichlorophenoxyacetic acid**, a comprehensive search of publicly available scientific literature and crystallographic databases did not yield a complete, solved crystal structure for this specific isomer. Therefore, to fulfill the core requirements of providing an in-depth analysis, this guide presents the detailed crystal structure of the closely related and structurally significant isomer, 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T). The methodologies and structural features described herein are expected to be highly representative and informative for researchers working with **2,4,6-Trichlorophenoxyacetic acid** and other related halogenated phenoxyacetic acids.

Introduction

Trichlorophenoxyacetic acids are a class of chlorinated phenoxy herbicides. Their biological activity is intrinsically linked to their three-dimensional molecular structure and the arrangement of molecules in the solid state. X-ray crystallography provides the most definitive means of determining these structures, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. This information is crucial for understanding structure-activity relationships, polymorphism, and for the design of new derivatives with tailored properties.

This guide summarizes the key crystallographic data for 2,4,5-Trichlorophenoxyacetic acid and outlines the experimental procedures typically employed in such an analysis.

Crystallographic Data for 2,4,5-Trichlorophenoxyacetic Acid

The crystal structure of 2,4,5-Trichlorophenoxyacetic acid was determined by single-crystal X-ray diffraction. The compound crystallizes in the triclinic space group P-1 with two molecules in the unit cell.^[1] The two molecules form a cyclic dimer through hydrogen bonding between their carboxylic acid groups.^[1]

Table 1: Crystal Data and Structure Refinement for 2,4,5-Trichlorophenoxyacetic Acid^[1]

Parameter	Value
Empirical formula	C ₈ H ₅ Cl ₃ O ₃
Formula weight	255.48 g/mol
Crystal system	Triclinic
Space group	P-1
a (Å)	10.895(6)
b (Å)	6.848(3)
c (Å)	6.838(3)
α (°)	81.33(4)
β (°)	78.90(4)
γ (°)	83.04(4)
Volume (Å ³)	489.5(4)
Z	2
Radiation	Mo Kα (λ = 0.7107 Å)
Temperature	298 K
Reflections collected	1741
Independent reflections	1326
Final R index	0.068

Molecular Geometry

The molecular structure of 2,4,5-T reveals important conformational features. The planes of the benzene ring and the carboxyl group are nearly coplanar, with a dihedral angle of 4.15°.[1] This is in stark contrast to the related 2,4-Dichlorophenoxyacetic acid (2,4-D), where this angle is 85.23°.[1] This near-planarity in 2,4,5-T results in a dimer where most atoms, excluding the methylene group, lie in approximately the same plane.[1]

Table 2: Selected Interatomic Distances for 2,4,5-Trichlorophenoxyacetic Acid

Bond	Length (Å)
O...H-O (H-bond)	2.689(7)

(Note: A more extensive list of bond lengths and angles would be available in the full crystallographic information file (CIF) for this structure.)

Experimental Protocols

The determination of the crystal structure of 2,4,5-Trichlorophenoxyacetic acid involved the following key steps:

Crystal Growth

Single crystals suitable for X-ray diffraction are typically grown from a saturated solution by slow evaporation of a suitable solvent. The choice of solvent is critical and is often determined empirically.

X-ray Data Collection

A single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. For the structure determination of 2,4,5-T, a four-circle diffractometer was used. [1] The crystal is rotated in the beam, and the diffraction pattern is recorded by a detector.

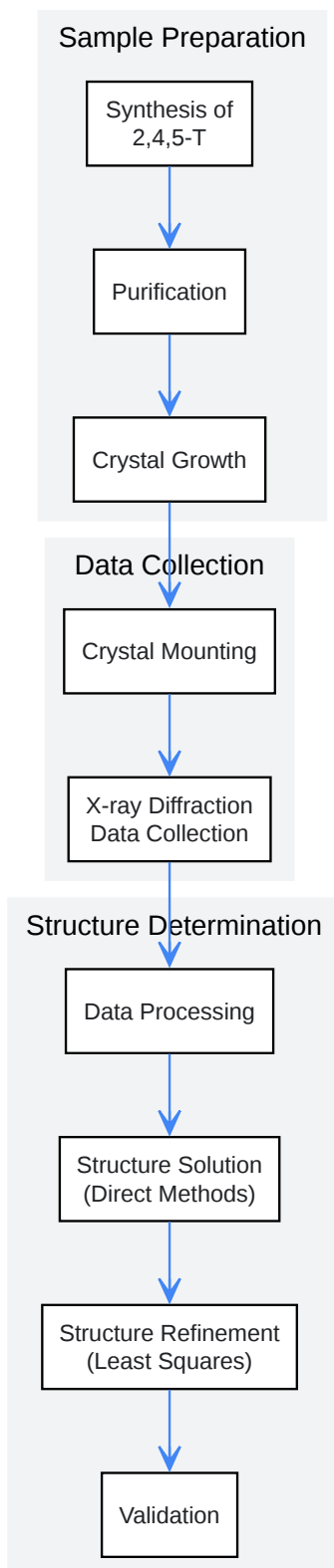
Structure Solution and Refinement

The collected diffraction data is used to solve the crystal structure. In the case of 2,4,5-T, the structure was solved using the symbolic addition method (direct methods). [1] This method uses statistical relationships between the phases of the reflections to generate an initial electron density map. From this map, the positions of the non-hydrogen atoms were located. [1]

The initial atomic model is then refined using a least-squares method. This process adjusts the atomic coordinates and thermal parameters to minimize the difference between the observed and calculated structure factors. For 2,4,5-T, the structure was refined to a final R-value of 0.068. [1]

Visualizations

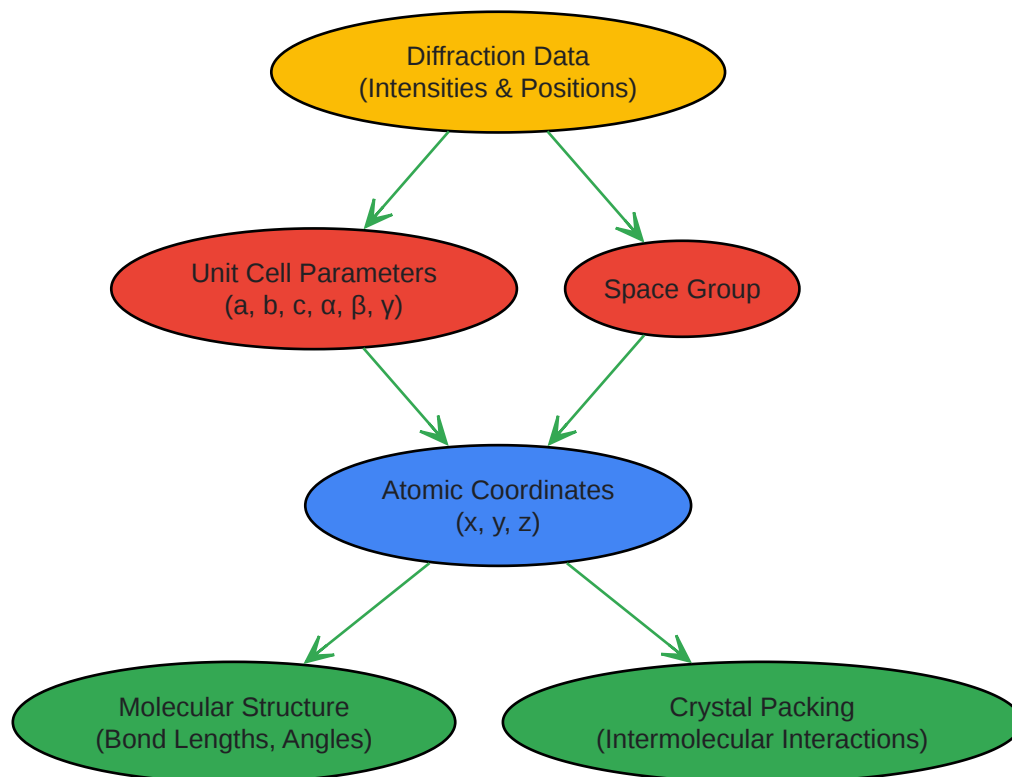
Experimental Workflow for Crystal Structure Analysis



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Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Logical Relationship of Crystallographic Data



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Caption: Logical flow from diffraction data to molecular and crystal structure.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure analysis of a representative trichlorophenoxyacetic acid, 2,4,5-T, in the absence of a solved structure for the 2,4,6-isomer. The provided crystallographic data, molecular geometry insights, and detailed experimental protocols offer a robust framework for researchers and scientists in the field. The structural features, such as the dimeric arrangement through hydrogen bonding and the near-planar conformation, are key to understanding the physicochemical properties and biological activity of this class of compounds. The workflows presented visually outline the logical and

experimental steps involved in such a structural determination. This guide serves as a valuable resource for further research and development in the area of phenoxyacetic acid derivatives.

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References

- 1. connectsci.au [connectsci.au]
- To cite this document: BenchChem. [2,4,6-Trichlorophenoxyacetic acid crystal structure analysis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b167008#2-4-6-trichlorophenoxyacetic-acid-crystal-structure-analysis\]](https://www.benchchem.com/product/b167008#2-4-6-trichlorophenoxyacetic-acid-crystal-structure-analysis)

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